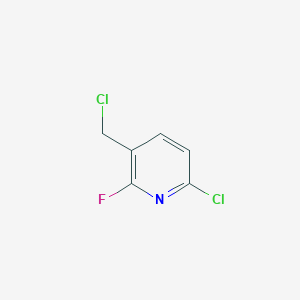

6-Chloro-3-(chloromethyl)-2-fluoropyridine

Description

Significance of Halogenated Pyridines as Versatile Synthetic Intermediates

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common scaffold in numerous biologically active compounds. nih.gov Halogenation of this ring system provides chemists with powerful tools for constructing complex molecular architectures. researchgate.netchemrxiv.org The presence of halogen atoms, such as chlorine and fluorine, activates the pyridine ring for various nucleophilic substitution reactions and serves as a handle for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. youtube.com This property is crucial for the regioselective introduction of a wide array of functional groups. Furthermore, halogenated pyridines are key substrates in transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the precise and efficient formation of new bonds, which is a cornerstone of modern drug discovery and materials science.

The specific type of halogen and its position on the pyridine ring dictate the compound's reactivity. For instance, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule. pharmacyjournal.orgnih.gov In contrast, chlorine and bromine are excellent leaving groups in nucleophilic aromatic substitution and are readily used in cross-coupling reactions. The presence of multiple, different halogens on the same pyridine ring, as seen in 6-Chloro-3-(chloromethyl)-2-fluoropyridine (B6236037), offers orthogonal reactivity, allowing for sequential and selective functionalization.

Current Landscape of Pyridine-Based Compounds in Pharmaceutical and Agrochemical Research

Pyridine and its derivatives are ubiquitous in both the pharmaceutical and agrochemical industries, forming the core structure of numerous commercial products. nih.govresearchgate.netglobalresearchonline.net In medicinal chemistry, the pyridine scaffold is present in a wide range of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antidiabetic agents. globalresearchonline.netijpsonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding. nih.gov The incorporation of halogens into these pyridine-based drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. pharmacyjournal.orgnih.gov For example, fluorination can increase a molecule's lipophilicity and metabolic stability, leading to enhanced bioavailability and a longer duration of action. nih.govnbinno.com

In the agrochemical sector, pyridine-containing compounds are integral to the development of modern herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.net Many of the fourth-generation pesticides, which are characterized by high efficacy and low toxicity, are derived from pyridine intermediates. agropages.com Halogenated pyridine derivatives, in particular, are crucial for the synthesis of a number of successful agrochemicals. nih.govresearchgate.net The specific halogen substitution pattern can influence the compound's mode of action, spectrum of activity, and environmental persistence. The demand for new and improved crop protection agents continues to drive research into the synthesis and application of novel halogenated pyridine building blocks.

The compound this compound, with its distinct substitution pattern, is positioned as a valuable intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. The presence of a reactive chloromethyl group, in addition to the chloro and fluoro substituents on the pyridine ring, provides multiple avenues for structural elaboration and the creation of diverse chemical libraries for biological screening.

Interactive Data Table: Properties of a Structurally Related Compound

Since detailed experimental data for this compound is not widely published, the following table presents the computed properties of a closely related compound, 6-Chloro-3-fluoro-2-methylpyridine, to provide an estimation of its physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | 6-chloro-3-fluoro-2-methylpyridine | PubChem nih.gov |

| Molecular Formula | C6H5ClFN | PubChem nih.gov |

| Molecular Weight | 145.56 g/mol | PubChem nih.gov |

| InChIKey | ICSRNKKGNHKSJH-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CC1=C(C=CC(=N1)Cl)F | PubChem nih.gov |

Research Findings on Analogous Compounds

While specific research on this compound is limited, studies on analogous compounds provide insights into its potential reactivity and applications. For instance, the synthesis of various polysubstituted pyridines is a topic of significant interest, with numerous methods developed for their preparation. acs.orgnih.govthieme-connect.comorganic-chemistry.orgacs.org The reactivity of the chloromethyl group on a pyridine ring is well-established, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. The presence of a fluorine atom at the 2-position and a chlorine atom at the 6-position influences the reactivity of the pyridine ring, making it a versatile platform for further chemical modifications. The synthesis of trifluoromethylpyridines, which are important in agrochemical and pharmaceutical ingredients, often involves the chlorination and subsequent fluorination of methylpyridines, highlighting the importance of halogenated intermediates. nih.govjst.go.jp

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

6-chloro-3-(chloromethyl)-2-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |

InChI Key |

YOXQOPVYWNILET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CCl)F)Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of 6 Chloro 3 Chloromethyl 2 Fluoropyridine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The synthesis of polysubstituted pyridines like 6-chloro-3-(chloromethyl)-2-fluoropyridine (B6236037) requires precise control over the regioselectivity of functionalization. The inherent electronic properties of the pyridine ring, being electron-deficient, typically direct electrophilic aromatic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. The presence of existing substituents further complicates this landscape, necessitating carefully chosen synthetic strategies.

Directed Halogenation Techniques for Pyridine Derivatives

The introduction of halogen atoms at specific positions on a pyridine ring is a fundamental aspect of synthesizing complex pyridine derivatives. For a compound like this compound, both chlorination and fluorination are required.

Chlorination: The introduction of a chlorine atom at the 6-position of a pyridine ring can often be achieved through nucleophilic substitution of a suitable leaving group, such as a hydroxyl group (via the corresponding pyridone) or another halogen. High-temperature vapor-phase chlorination is also a known industrial method for producing chlorinated pyridines.

Fluorination: The introduction of a fluorine atom onto a pyridine ring can be more challenging. Direct fluorination is often aggressive and lacks selectivity. A common strategy involves nucleophilic aromatic substitution (SNAr) of a leaving group, such as a nitro group or a chlorine atom, using a fluoride (B91410) source like potassium fluoride or cesium fluoride. Diazotization of an amino group followed by a Schiemann or Balz-Schiemann reaction is another classical method to introduce fluorine.

Regioselective Introduction of Chloromethyl Moieties

The chloromethyl group is a key functional handle, allowing for subsequent nucleophilic displacement reactions. Its introduction onto a pyridine ring can be achieved through various methods. One of the most common approaches is the chlorination of a corresponding hydroxymethylpyridine. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are frequently employed for this transformation.

Alternatively, direct chloromethylation of the pyridine ring is possible but can be challenging to control and may lead to a mixture of products. Therefore, the functionalization of a pre-existing substituent is often the preferred route for regioselective introduction of the chloromethyl group.

Detailed Synthetic Routes to this compound

A plausible and strategic synthetic route to this compound involves the preparation of a suitable precursor followed by key transformation steps. While the direct conversion from 1-(6-chloro-2-fluoropyridin-3-yl)-N,N-dimethylmethanamine is a specified focus, the synthesis of this precursor or closely related intermediates is a critical starting point.

Precursor Compounds and Strategic Starting Materials

A logical precursor for the synthesis of this compound is the corresponding alcohol, (6-chloro-2-fluoropyridin-3-yl)methanol (B2355552). This intermediate provides a direct handle for conversion to the desired chloromethyl group.

The synthesis of (6-chloro-2-fluoropyridin-3-yl)methanol can be envisioned starting from 6-chloro-2-fluoropyridine-3-carboxaldehyde. This aldehyde can be reduced to the corresponding alcohol using a suitable reducing agent.

| Precursor Compound | Synthetic Utility |

| (6-chloro-2-fluoropyridin-3-yl)methanol | Direct precursor for chlorination to the final product. |

| 6-chloro-2-fluoropyridine-3-carboxaldehyde | Intermediate that can be reduced to the hydroxymethyl precursor. |

| 2,6-dichloro-3-methylpyridine | A potential starting material for the introduction of the fluorine and functionalization of the methyl group. |

The compound 1-(6-chloro-2-fluoropyridin-3-yl)-N,N-dimethylmethanamine represents an alternative precursor where the 3-position is functionalized with an aminomethyl group. The conversion of a tertiary amine, such as a dimethylaminomethyl group, to a chloromethyl group is a less common but feasible transformation. This could potentially proceed through the formation of a quaternary ammonium (B1175870) salt intermediate, which would then be susceptible to nucleophilic attack by a chloride ion. This approach, while not as conventional as the chlorination of an alcohol, offers an alternative synthetic strategy.

Key Reaction Steps and Optimized Conditions

A likely synthetic pathway to this compound involves the following key steps, starting from a more readily accessible precursor:

Synthesis of (6-chloro-2-fluoropyridin-3-yl)methanol: This intermediate can be prepared by the reduction of 6-chloro-2-fluoropyridine-3-carboxaldehyde. A mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is typically effective for this transformation. The reaction is generally carried out at low temperatures (e.g., 0 °C to room temperature) to ensure selectivity.

Chlorination of (6-chloro-2-fluoropyridin-3-yl)methanol: The conversion of the hydroxymethyl group to a chloromethyl group is a crucial step. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction is often performed in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), and may be carried out in the presence of a small amount of a tertiary amine base like pyridine or triethylamine (B128534) to neutralize the HCl gas produced. Careful control of the reaction temperature is important to minimize side reactions.

The following table summarizes the key reaction steps and typical conditions:

| Reaction Step | Reagents and Conditions | Product |

| Reduction of Aldehyde | 6-chloro-2-fluoropyridine-3-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to room temp. | (6-chloro-2-fluoropyridin-3-yl)methanol |

| Chlorination of Alcohol | (6-chloro-2-fluoropyridin-3-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂), 0 °C to reflux | This compound |

It is important to note that while the specific synthesis of 1-(6-chloro-2-fluoropyridin-3-yl)-N,N-dimethylmethanamine and its direct conversion to the target compound are not extensively detailed in readily available literature, the presented pathway via the hydroxymethyl intermediate represents a robust and well-established strategy for the synthesis of this compound. The principles of functional group interconversion on the pyridine ring are well-documented and allow for a high degree of confidence in the feasibility of this synthetic route.

Considerations for Yield and Purity in Multi-Step Syntheses

A primary consideration is the purification of intermediates at each stage. The accumulation of impurities from one step can have a detrimental effect on the subsequent reactions, leading to lower yields and the formation of complex mixtures that are difficult to separate. Therefore, robust purification methods, such as crystallization, distillation, or column chromatography, should be employed to isolate each intermediate in high purity before proceeding to the next step.

In the context of synthesizing halogenated pyridines, controlling regioselectivity is a critical factor. During the introduction of the fluorine and chlorine atoms onto the pyridine ring, the formation of undesired isomers can significantly reduce the yield of the target compound. The choice of reagents and reaction conditions for the diazotization and subsequent halogenation steps must be carefully optimized to favor the formation of the desired regioisomer.

The side-chain chlorination of the methyl group is a particularly sensitive step that requires careful control to ensure high yield and purity. A significant challenge in the chlorination of methylpyridines is the potential for the formation of hydrochloride salts. The hydrogen chloride (HCl) generated during the chlorination reaction can react with the basic nitrogen atom of the pyridine ring, leading to the precipitation of the hydrochloride salt. googleapis.comgoogle.comgoogle.com This salt is often less reactive towards further chlorination, which can stall the reaction and complicate the work-up procedure. google.comgoogle.com

To mitigate this issue, one strategy is to perform the reaction in the presence of a base to neutralize the HCl as it is formed. However, the choice of base must be made carefully to avoid unwanted side reactions. An alternative approach involves controlling the reaction pH. Maintaining the pH of the reaction mixture within a specific range can prevent the precipitation of the hydrochloride salt and allow the chlorination to proceed to completion. googleapis.com

Furthermore, the degree of chlorination must be precisely controlled to avoid over-chlorination of the methyl group, which would lead to the formation of 6-chloro-3-(dichloromethyl)-2-fluoropyridine and 6-chloro-3-(trichloromethyl)-2-fluoropyridine as impurities. This can be achieved by carefully controlling the stoichiometry of the chlorinating agent and the reaction time. The progress of the reaction should be monitored closely using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.

The following table summarizes key considerations for optimizing yield and purity in the multi-step synthesis of this compound:

| Synthetic Step | Key Considerations for Yield and Purity | Potential By-products |

| Reduction of Nitro Group | Complete conversion of the nitro group to an amino group. Efficient removal of the reducing agent and its by-products. | Incompletely reduced starting material, other reduction by-products. |

| Diazotization and Fluorination | Careful control of temperature to prevent decomposition of the diazonium salt. Use of an appropriate fluorinating agent to ensure efficient fluorine introduction. | Tarry decomposition products, hydroxy- and chloro-substituted pyridines. |

| Side-Chain Chlorination | Precise control of the stoichiometry of the chlorinating agent. Neutralization or pH control to prevent hydrochloride formation. Use of a suitable radical initiator and reaction conditions to favor monochlorination. | Dichlorinated and trichlorinated pyridines, hydrochloride salt of the starting material or product. |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 3 Chloromethyl 2 Fluoropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing halogen substituents further enhances this reactivity.

In 6-Chloro-3-(chloromethyl)-2-fluoropyridine (B6236037), nucleophilic attack can theoretically occur at either the C-2 (fluoro) or C-6 (chloro) position. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), a step that is accelerated by the high electronegativity of the fluorine atom.

Kinetic studies on simpler halopyridines provide a clear precedent. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govlookchem.com This pronounced difference in reactivity suggests that nucleophilic substitution on this compound will occur preferentially at the C-2 position, displacing the fluoride (B91410). This selectivity allows for the sequential functionalization of the pyridine ring, with the more labile fluoride being replaced under milder conditions, while the chloride at C-6 can be targeted under more forcing conditions or via other reaction pathways. researchgate.net

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Position | Halogen | Relative Reactivity | Typical Nucleophiles | Product Type |

| C-2 | Fluoro | High | Amines, Alkoxides, Thiolates | 2-Substituted-6-chloro-3-(chloromethyl)pyridine |

| C-6 | Chloro | Low | Amines, Alkoxides (harsher conditions) | 6-Substituted-2-fluoro-3-(chloromethyl)pyridine |

The chloromethyl group at the C-3 position behaves as a reactive benzylic-type halide. It is susceptible to nucleophilic substitution, typically via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups at this position. As a potent alkylating agent, it readily reacts with a range of nucleophiles. wikipedia.org

Common transformations include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding alcohol, (6-chloro-2-fluoro-pyridin-3-yl)methanol.

Cyanation: Displacement with cyanide salts (e.g., NaCN, KCN) provides the nitrile, (6-chloro-2-fluoro-pyridin-3-yl)acetonitrile.

Azidation: Reaction with sodium azide (B81097) leads to the formation of 3-(azidomethyl)-6-chloro-2-fluoropyridine.

Etherification: Treatment with alkoxides results in the formation of ethers.

Amination: Reaction with primary or secondary amines yields the corresponding substituted aminomethylpyridines.

These transformations highlight the utility of the chloromethyl group as a handle for elaborating the pyridine scaffold. wikipedia.org

Table 2: Representative SN2 Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group |

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Cyanide | KCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Alkoxide | NaOR | Ether (-CH₂OR) |

| Amine | R₂NH | Amine (-CH₂NR₂) |

Electrophilic Transformations and Functional Group Interconversions

Electrophilic aromatic substitution on the this compound ring is highly disfavored. The cumulative electron-withdrawing effects of the ring nitrogen and the three substituents (F, Cl, CH₂Cl) render the aromatic system exceptionally electron-poor and thus deactivated towards attack by electrophiles.

Consequently, synthetic strategies involving this compound focus on functional group interconversions (FGI) of the existing substituents. Beyond the nucleophilic substitutions described above, the functional groups can be manipulated in other ways. For instance, the nitrile formed from the chloromethyl group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The alcohol formed from hydrolysis of the chloromethyl group can be oxidized to an aldehyde or a carboxylic acid.

Hydrolytic Cleavage and Oxidation Reactions of Chloromethyl-Substituted Pyridines

A key two-step synthetic sequence for chloromethyl-substituted pyridines involves hydrolysis followed by oxidation.

Hydrolysis: The chloromethyl group of this compound can be hydrolyzed to the corresponding hydroxymethyl derivative, (6-chloro-2-fluoro-pyridin-3-yl)methanol. This transformation is typically achieved by reaction with water or aqueous base (e.g., sodium hydroxide), proceeding via an SN2 mechanism. google.comguidechem.com

Oxidation: The resulting primary alcohol is a versatile intermediate that can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used to achieve the partial oxidation to 6-chloro-2-fluoronicotinaldehyde.

To Carboxylic Acid: Stronger oxidizing agents are required to convert the alcohol to 6-chloro-2-fluoronicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones oxidation), or sodium chlorite (B76162) (NaClO₂) under Pinnick oxidation conditions. researchgate.netyoutube.com The direct oxidation of methylpyridines to pyridinecarboxylic acids is a well-established industrial process, underscoring the feasibility of this transformation. researchgate.netnih.gov

Organometallic Reactions and Cross-Coupling Methodologies

The halogen atoms on the pyridine ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org A key feature of this compound is the differential reactivity of its two halogen substituents in these reactions.

In typical palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl >> F. This trend is based on the bond dissociation energies and the ease of oxidative addition to the metal center. Consequently, the C-Cl bond at the 6-position is significantly more reactive than the C-F bond at the 2-position under standard cross-coupling conditions.

This reactivity difference allows for highly selective functionalization at the C-6 position. Common cross-coupling reactions that can be effectively employed include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netresearchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes. soton.ac.uk

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

Stille Coupling: Reaction with organostannanes.

By carefully selecting the catalyst, ligands, and reaction conditions, the chloro group can be selectively replaced, leaving the fluoro and chloromethyl groups intact for subsequent transformations.

Table 3: Selective Cross-Coupling Reactions at the C6-Cl Position

| Reaction Name | Coupling Partner | Metal Catalyst | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) | 6-R-3-(chloromethyl)-2-fluoropyridine |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I) | 6-(R-C≡C)-3-(chloromethyl)-2-fluoropyridine |

| Buchwald-Hartwig | R₂NH | Pd(0) | 6-(R₂N)-3-(chloromethyl)-2-fluoropyridine |

| Stille | R-Sn(Bu)₃ | Pd(0) | 6-R-3-(chloromethyl)-2-fluoropyridine |

Advanced Studies on Reaction Mechanisms

The reactivity patterns of this compound are well-explained by established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the fluorine at C-2 proceeds via a two-step addition-elimination mechanism. The first, rate-determining step involves the attack of the nucleophile on the electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The high electronegativity of the fluorine atom stabilizes this intermediate, thereby accelerating the reaction. researchgate.net The second, faster step involves the expulsion of the fluoride leaving group and the restoration of the aromatic ring.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

The regioselectivity observed in these reactions is a direct consequence of the differing energies of activation for these elementary steps for the C-Cl versus the C-F bond.

Role of 6 Chloro 3 Chloromethyl 2 Fluoropyridine in the Synthesis of Complex Organic Architectures

Building Block for Pharmaceutical Scaffolds and Heterocyclic Systems

6-Chloro-3-(chloromethyl)-2-fluoropyridine (B6236037) is a key intermediate in the synthesis of various heterocyclic structures that form the core of many pharmacologically active compounds. The molecule possesses two primary reaction sites: the highly reactive chloromethyl group at the 3-position, which is susceptible to nucleophilic substitution, and the less reactive chloro group at the 6-position on the aromatic ring. This differential reactivity allows for sequential and controlled modifications, enabling the construction of complex molecular scaffolds.

The presence of the electron-withdrawing fluorine atom at the 2-position influences the reactivity of the entire pyridine (B92270) ring, enhancing its susceptibility to certain nucleophilic attacks, which is a crucial aspect in the formation of fused ring systems. This electronic modulation is a key feature exploited by medicinal chemists to fine-tune the properties of target molecules.

A significant application of this compound is in the synthesis of nitrogen-containing fused ring systems, such as pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net These bicyclic heterocyclic scaffolds are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.govmdpi.comnih.gov

The synthesis of a pyrazolo[3,4-b]pyridine core can be achieved by reacting this compound with a hydrazine derivative. In this reaction, the more reactive chloromethyl group first undergoes nucleophilic substitution by one of the nitrogen atoms of the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the C6 position of the pyridine ring, displacing the chloro group to form the fused pyrazole ring. This targeted reaction sequence leverages the compound's inherent reactivity to efficiently construct the desired bicyclic architecture.

| Starting Material | Reactant | Resulting Core Scaffold |

|---|---|---|

| This compound | Hydrazine (or substituted hydrazine) | Pyrazolo[3,4-b]pyridine |

While this compound is a precursor for a wide range of potential drug candidates, its utility is clearly demonstrated in the synthesis of intermediates like (6-Chloro-2-fluoropyridin-3-yl)methanamine. This key amine intermediate is formed by the reaction of the chloromethyl group with an ammonia source.

The resulting primary amine is a versatile handle for further molecular elaboration. It can be readily acylated with a variety of carboxylic acids to generate extensive libraries of amide derivatives. This strategy is fundamental in drug discovery, allowing for the systematic modification of a lead structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The ability to generate a diverse set of compounds from this single intermediate underscores its importance in the search for new therapeutic agents.

Intermediate in Agrochemical Active Ingredient Development

The field of agrochemicals heavily relies on pyridine-based compounds for the development of new herbicides, insecticides, and fungicides. nih.govfluoromart.com Halogenated pyridines, in particular, are crucial intermediates in the synthesis of many commercial crop protection products. agropages.com this compound fits within this class of essential building blocks, offering a specific substitution pattern that can be used to create novel active ingredients.

The trifluoromethylpyridine (TFMP) moiety, for instance, is a key structural motif in over 20 commercialized agrochemicals. researchgate.net The synthesis of these and other complex agrochemicals often involves the stepwise chlorination and fluorination of methylpyridine precursors to create highly functionalized intermediates. agropages.com this compound represents such a tailored intermediate, where the specific placement of halogen atoms and the reactive chloromethyl group provides a defined starting point for the synthesis of new agrochemical candidates. Its structure allows for the introduction of various functional groups, leading to compounds that can be screened for desired biological activities against agricultural pests and diseases.

Contribution to Novel Synthetic Methodologies in Pyridine Chemistry

The utility of this compound extends to the development of novel synthetic strategies in pyridine chemistry. A key aspect of its contribution is the differential reactivity of its two chloro-substituents. The chloromethyl group is significantly more reactive towards nucleophiles than the chloro group attached directly to the aromatic ring.

This reactivity difference allows for selective, stepwise functionalization of the molecule. For example, a nucleophile can be introduced at the chloromethyl position under relatively mild conditions, leaving the 6-chloro position untouched for subsequent transformations. nih.gov This second step could involve more robust cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which typically require a metal catalyst. This orthogonal reactivity is a powerful tool for synthetic chemists, as it enables the controlled and predictable assembly of complex, multi-substituted pyridine derivatives. This approach avoids the need for cumbersome protection-deprotection steps, leading to more efficient and atom-economical synthetic routes. The ability to perform selective, sequential reactions on this molecule thus represents a significant contribution to modern synthetic methodology.

Computational and Theoretical Chemistry Studies on 6 Chloro 3 Chloromethyl 2 Fluoropyridine

Electronic Structure and Reactivity Predictions

The electronic structure of 6-Chloro-3-(chloromethyl)-2-fluoropyridine (B6236037) is fundamentally dictated by the interplay of the electronegative nitrogen atom and the halogen substituents (chlorine and fluorine) on the pyridine (B92270) ring. The nitrogen atom and the halogen atoms exert a strong electron-withdrawing inductive effect, which significantly modulates the electron density distribution across the aromatic system. This effect generally leads to a polarization of the C-Halogen bonds and the creation of regions with lower electron density on the pyridine ring.

Computational studies on similar halogenated pyridines often employ methods like Density Functional Theory (DFT) to calculate molecular orbitals and electrostatic potential maps. These calculations reveal that the presence of multiple halogen substituents can create distinct electrophilic and nucleophilic sites on the molecule. For instance, the carbon atoms bonded to the halogens are expected to be electron-deficient and thus susceptible to nucleophilic attack.

The reactivity of this compound is predicted to be dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, facilitates the attack of nucleophiles. Computational models can predict the most likely sites for nucleophilic attack by analyzing the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the distribution of partial atomic charges. In many halogenated pyridines, the positions ortho and para to the nitrogen atom are particularly activated towards SNAr.

Below is an illustrative data table showcasing typical calculated electronic properties for a substituted pyridine, which would be analogous to the data obtainable for this compound through DFT calculations.

| Atomic Site | Mulliken Charge (e) |

| N1 | -0.55 |

| C2 | +0.30 |

| C3 | -0.10 |

| C4 | +0.05 |

| C5 | -0.08 |

| C6 | +0.25 |

Note: This data is illustrative for a generic substituted pyridine and not the result of a specific calculation on this compound.

Quantum-Chemical Calculations of Reaction Pathways and Transition States

Quantum-chemical calculations are indispensable tools for mapping out the potential energy surfaces of chemical reactions, including the identification of transition states and the determination of activation energies. researchgate.net For this compound, these calculations can provide detailed mechanistic insights into its reactions, such as SNAr processes.

The SNAr mechanism typically proceeds through a two-step sequence involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational studies can model this pathway, calculating the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. researchgate.net The activation energy barrier, determined from the energy difference between the reactants and the transition state, is a key predictor of the reaction rate.

Theoretical calculations on related systems have shown that both the nature of the leaving group and the position of substitution significantly influence the reaction energetics. nih.gov For this compound, computational models could be used to compare the activation barriers for the displacement of the chloro versus the fluoro substituent, thereby predicting the regioselectivity of nucleophilic substitution reactions.

An example of a data table that could be generated from such a study is presented below, illustrating the calculated activation energies for a hypothetical SNAr reaction.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 (F displacement) | 25.4 |

| Nucleophilic attack at C6 (Cl displacement) | 22.8 |

Note: This data is hypothetical and serves to illustrate the type of information gained from quantum-chemical calculations.

Analysis of Intermolecular Interactions and Crystal Packing Motives

The solid-state structure of this compound is governed by a complex network of intermolecular interactions. Computational methods are increasingly used to predict and analyze these interactions, which are crucial for understanding the material's physical properties.

Halogen bonding is a key non-covalent interaction that is expected to play a significant role in the crystal packing of this molecule. mdpi.com This interaction involves an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic site on an adjacent molecule. researchgate.net The presence of both chlorine and fluorine atoms in this compound suggests the possibility of various halogen bonding motifs. Computational analyses can quantify the strength and directionality of these bonds.

The following table provides an example of the types of intermolecular interactions that could be identified and characterized through computational analysis of the crystal structure.

| Interaction Type | Typical Distance (Å) | Contributing Energy (kcal/mol) |

| C-Cl···N Halogen Bond | 3.1 | -2.5 |

| C-F···H Hydrogen Bond | 2.4 | -1.2 |

| π-π Stacking | 3.5 | -3.0 |

Note: The values in this table are representative and not specific to this compound.

Elucidation of Structure-Reactivity Relationships in Halogenated Pyridines

Computational studies on a series of halogenated pyridines, including this compound, can help to establish clear structure-reactivity relationships. By systematically varying the nature and position of the halogen substituents and calculating relevant electronic and energetic parameters, it is possible to develop predictive models for their chemical behavior.

For instance, a key relationship that can be explored computationally is the correlation between the calculated activation energies for SNAr reactions and descriptors of the electronic structure, such as the partial charge on the substituted carbon atom or the energy of the LUMO. nih.gov Such quantitative structure-activity relationship (QSAR) models are valuable for predicting the reactivity of new, yet-to-be-synthesized halogenated pyridines.

Computational studies have also shed light on the differences in reactivity between various halogens. For example, while fluorine is the most electronegative halogen, the C-F bond is very strong, which can sometimes make it a poorer leaving group than chlorine or bromine in SNAr reactions. Theoretical calculations can untangle the complex interplay of inductive effects, bond strengths, and the stability of the leaving group to provide a nuanced understanding of these reactivity trends. fluoromart.com

A summary of how different substituents might influence reactivity, based on general principles from computational studies, is provided in the table below.

| Substituent Property | Effect on Reactivity |

| Strong electron-withdrawing group | Increases reactivity towards nucleophiles |

| Good leaving group ability | Favors SNAr reactions |

| Steric hindrance around the reaction center | Decreases reaction rate |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and purification of 6-Chloro-3-(chloromethyl)-2-fluoropyridine (B6236037). They are employed to monitor the progress of chemical reactions and to ensure the purity of the final product.

Gas Chromatography (GC) is a key technique used to track the consumption of reactants and the formation of products during the synthesis of this compound. By analyzing aliquots of the reaction mixture, chemists can determine the optimal time to terminate the reaction, thereby maximizing yield and minimizing byproduct formation.

For purification, flash column chromatography is a commonly utilized method. This preparative technique involves passing the crude product through a stationary phase, typically silica (B1680970) gel (SiO₂), using a solvent system such as a mixture of iso-hexane and diethyl ether as the mobile phase. This process effectively separates the target compound from unreacted starting materials and impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard for final purity assessment. researchgate.netresearchgate.net This highly sensitive method can separate trace impurities from the main compound, allowing for precise quantification of purity. While specific methods for this exact molecule are proprietary, a typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

¹H NMR Spectroscopy provides detailed information about the number and environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows three distinct signals corresponding to the three different types of protons.

Interactive Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration (No. of Protons) | Assignment |

|---|---|---|---|---|

| 7.83 | Triplet (t) | 7.9 | 1H | Pyridine (B92270) ring H |

| 7.26 | Doublet (d) | 7.7 | 1H | Pyridine ring H |

¹³C NMR Spectroscopy is used to identify all the unique carbon atoms in the molecule. The structure of this compound contains six carbon atoms, all in chemically distinct environments. Therefore, its proton-decoupled ¹³C NMR spectrum is expected to show six individual signals. Five of these signals would appear in the aromatic region (typically 110-160 ppm), corresponding to the carbons of the pyridine ring. The sixth signal, corresponding to the chloromethyl (-CH₂Cl) carbon, would appear in the aliphatic region at a higher field. docbrown.info The specific chemical shifts are influenced by the attached atoms (Cl, F, N), and coupling between the carbon and fluorine atoms (¹J(C,F), ²J(C,F), etc.) would provide further confirmation of the structure.

¹⁹F NMR Spectroscopy is a highly sensitive technique that provides information specifically about the fluorine atom. Since there is only one fluorine atom in this compound, its ¹⁹F NMR spectrum would display a single signal. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom attached to the pyridine ring. Furthermore, this signal may appear as a multiplet due to coupling with adjacent protons on the ring, which can help confirm its position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, the exact mass was determined by HRMS with electron ionization (EI). The calculated mass for the molecular ion [C₆H₄³⁵Cl₂FN]⁺ is 178.9705, with the experimentally found mass matching this value.

A key feature in the low-resolution mass spectrum of this compound is its characteristic isotopic pattern, which arises from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a distinctive pattern of peaks for the molecular ion [M]⁺:

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), which is approximately 65% of the intensity of the M peak. whitman.edu

An M+4 peak (containing two ³⁷Cl atoms), which is approximately 10% of the intensity of the M peak. whitman.edulibretexts.org

This 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is a clear indicator of a molecule containing two chlorine atoms. youtube.com Analysis of the fragmentation pattern can also yield valuable structural information, as the molecule breaks apart in a predictable manner, for instance, through the loss of a chlorine atom or the entire chloromethyl group.

X-ray Diffraction for Solid-State Structural Determination

As this compound is a crystalline solid, single-crystal X-ray diffraction is the most definitive technique for determining its precise three-dimensional structure in the solid state. carleton.eduresearchgate.net This powerful non-destructive method provides unambiguous information about the spatial arrangement of atoms within the crystal lattice. creative-biostructure.com

The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule. carleton.edu

A successful X-ray diffraction analysis would yield highly precise data, including:

Bond lengths: The exact distances between connected atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.

Intermolecular interactions: Information on how the molecules pack together in the crystal, including any potential hydrogen bonds or other non-covalent interactions.

While this technique is applicable for the definitive solid-state structural characterization of this compound, specific crystallographic data for this compound are not publicly available in the referenced literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Diethyl ether |

| Iso-hexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.